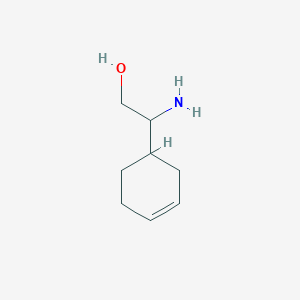

2-Amino-2-cyclohex-3-en-1-ylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-cyclohex-3-en-1-ylethanol is a chemical compound with the molecular formula C8H15NO. It is also known as ACE or 2-ACE. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science. In

Scientific Research Applications

Electrochemical Synthesis

2-Amino-2-cyclohex-3-en-1-ylethanol: has potential applications in electrochemical synthesis, particularly in the electrochemical oxidative dehydrogenation aromatization (ECDA) reaction . This process involves the synthesis of aromatic amines, which are crucial in the development of drugs, natural products, and catalysts. The ECDA reaction showcases the compound’s compatibility with select natural and pharmaceutical molecules, indicating its potential for synthesizing bioactive compounds.

Radical Chemistry in Amino Acid Synthesis

The compound can be utilized in radical-based synthesis and modification of amino acids . This method provides access to libraries of novel unnatural amino acids, which are significant in organic synthesis, biochemistry, and material sciences. The radical chemistry approach allows for rapid access to a wide range of structural motifs, which is essential for the development of peptides and peptidomimetic drugs.

Material Science: Joule Heating Devices

In material science, 2-Amino-2-cyclohex-3-en-1-ylethanol could be involved in the development of multidimensional Joule heating devices based on cellulose . These devices have applications in personal thermal management, hyperthermia, defrosting, and oil-water separation. The compound’s properties could enhance the mechanical strength and conductivity of cellulose-based composites, contributing to the creation of highly conductive networks.

Organic Synthesis: Photoredox Catalysis

The compound may find applications in organic synthesis, particularly in visible light photoredox catalysis . This process is attractive for initiating organic reactions due to the lack of visible light absorbance by organic compounds, which reduces side reactions often associated with photochemical reactions conducted with high-energy UV light.

Pharmaceutical Applications

In the pharmaceutical industry, 2-Amino-2-cyclohex-3-en-1-ylethanol could be a precursor or an intermediate in the synthesis of various drugs . Its structural properties might be leveraged to create compounds with specific pharmacological activities, contributing to the development of new medications.

Polymer Chemistry: Click Reactions

The compound could be significant in polymer chemistry, particularly in thiol–ene “click” reactions . These reactions are efficient tools for both polymer/materials synthesis and modification. The versatility and selectivity of these reactions make them suitable for advanced macromolecular engineering and materials chemistry.

Safety And Hazards

properties

IUPAC Name |

2-amino-2-cyclohex-3-en-1-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQQOSWTPGIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-cyclohex-3-en-1-ylethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate](/img/structure/B2363850.png)

![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)

![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2363853.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)

![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)

![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)